5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Description
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a pyrazole derivative characterized by a 3-aminopyrazole core substituted at the 5-position with a meta-tolyl (m-tolyl) group and formulated as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical development .
Properties
IUPAC Name |
5-(3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFZOAIBHVNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same key steps: formation of the pyrazole ring followed by conversion to the hydrochloride salt. Reaction conditions are optimized for yield and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals. It has been specifically noted for its role in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance drug efficacy and safety profiles, making it a valuable asset in medicinal chemistry .
Case Study: Anti-inflammatory Agents
A notable study demonstrated the synthesis of novel anti-inflammatory agents based on this compound. Researchers modified the pyrazole ring to improve binding affinity to target enzymes involved in inflammatory pathways, leading to compounds with enhanced therapeutic effects .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its biological activity contributes to effective pest control and crop protection strategies. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides .
Table: Agrochemical Applications
| Application Type | Description | Benefits |
|---|---|---|
| Pesticides | Development of novel pest control agents | Reduced environmental impact |
| Herbicides | Formulation of selective herbicides | Targeted weed management |
| Growth Regulators | Enhancements in plant growth and yield | Improved agricultural output |
Biochemical Research
Enzyme Inhibition Studies
Researchers leverage this compound to study enzyme inhibition and receptor interactions. This compound aids in understanding complex biological processes by acting as a model for small molecule interactions with biological targets .
Case Study: Receptor Binding
In a recent investigation, scientists utilized this compound to explore its binding affinity to specific receptors involved in metabolic disorders. The findings indicated that modifications to the pyrazole structure could significantly alter receptor interactions, providing insights into drug design for metabolic diseases .
Material Science
Development of Novel Materials
The unique properties of this compound have led to its exploration in material science. Researchers are investigating its potential for creating materials with specific thermal and mechanical properties, which could be beneficial in various industrial applications .
Table: Material Properties
| Property | Description | Potential Applications |
|---|---|---|
| Thermal Stability | High resistance to thermal degradation | Electronics manufacturing |
| Mechanical Strength | Enhanced durability under stress | Construction materials |
| Chemical Resistance | Resilience against corrosive environments | Protective coatings |
Diagnostic Tools
Role in Disease Detection
This compound is also involved in the development of diagnostic agents. Its reactivity with biological markers enhances the detection capabilities for certain diseases, making it a valuable tool in clinical diagnostics .
Case Study: Diagnostic Agent Development
A study highlighted the use of this compound in creating a diagnostic agent for detecting biomarkers associated with cardiovascular diseases. The agent demonstrated high specificity and sensitivity, showcasing the compound's potential in clinical applications .
Mechanism of Action
The mechanism of action of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride with analogous compounds:
Key Observations:
Hydrogen Bonding and Crystallinity
Hydrogen bonding patterns in pyrazole hydrochlorides influence their crystal packing and stability. highlights the role of graph set analysis in understanding intermolecular interactions . The hydrochloride salt of 5-m-Tolyl-2H-pyrazol-3-ylamine likely forms N–H···Cl hydrogen bonds, similar to other amine hydrochlorides (e.g., benzydamine HCl and memantine HCl) .

Pharmacological and Industrial Relevance
- Bioactivity: Pyrazole amines are explored for kinase inhibition (e.g., A-674563 hydrochloride in ) and antimicrobial activity . The m-Tolyl group may enhance binding to hydrophobic enzyme pockets.
- Industrial Use: As intermediates, these compounds are valuable in synthesizing agrochemicals and dyes .
Data Tables
Table 1: Physical Properties of Selected Pyrazole Derivatives
Research Findings and Trends
- Synthetic Optimization: emphasizes the role of solvent (1,4-dioxane) and catalysts (triethylamine) in pyrazole synthesis, which could guide scalable production .
- Toxicity Considerations: Ortho-toluidine derivatives () are carcinogenic, but meta-substituted analogs like m-Tolyl may offer safer profiles due to reduced metabolic activation .
Biological Activity
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a tolyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 209.68 g/mol. The presence of the amine group allows for nucleophilic substitution reactions, while the pyrazole ring can undergo electrophilic aromatic substitution, enhancing its reactivity in biological systems.
This compound primarily acts as an inhibitor of p38 mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in cellular processes such as inflammation and cell differentiation. By inhibiting p38 MAPK, the compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases and certain cancers .
Inhibition of Kinases
Research indicates that this compound exhibits significant inhibitory effects on various kinases. Notably:
- p38 MAPK Inhibition : The compound has shown potential in inhibiting p38 MAPK, which is involved in the signaling pathways related to inflammation and stress responses .
- Other Kinases : It may also interact with other kinases involved in cell signaling, although further studies are required to elucidate these interactions fully.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been highlighted in several studies. For instance, it has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, indicating its potential utility in inflammatory conditions .
Applications
This compound is utilized across various research domains:
- Pharmaceutical Development : It serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.
- Biochemical Research : The compound is employed to study enzyme inhibition and receptor interactions, aiding in understanding complex biological processes.
- Agricultural Chemistry : It is used in formulating agrochemicals for pest control due to its biological activity .
- Material Science : Researchers explore its potential for creating novel materials with specific properties beneficial for industrial applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | Pyrazole derivative | Different substitution pattern on pyrazole |
| 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea | Multi-substituted pyrazole | Inhibitor for p38 MAP kinase |
| 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride | Isomeric form | Different orientation of tolyl group |
These compounds exhibit varying biological activities and mechanisms of action, highlighting the unique properties of this compound as a kinase inhibitor .
Case Studies and Research Findings
Recent studies have documented the efficacy of this compound:
- In Vitro Studies : The compound demonstrated IC50 values ranging from low micromolar concentrations against p38 MAPK, showcasing its potency as an inhibitor .
- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces inflammation markers, supporting its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for preparing 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride with high yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions. For example, refluxing phenylhydrazine derivatives with ethyl acetoacetate in glacial acetic acid (1:1 molar ratio) at 80–100°C for 3–5 hours yields the pyrazole core. Subsequent purification via recrystallization (ethanol/water mixture) and hydrochloride salt formation using HCl gas in anhydrous ether can achieve >85% purity . Key factors include stoichiometric control of reagents, temperature modulation, and post-synthetic purification (e.g., column chromatography for byproduct removal).
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for tolyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 219.1).
- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What are standard reaction conditions for functionalizing the amino group in this compound?
- Methodological Answer : The primary amine undergoes nucleophilic substitution or acylation. For alkylation, use alkyl halides (e.g., methyl iodide, 1.2 equiv) in DMF with KCO (2 equiv) at 60°C for 6 hours. For acylation, employ acetyl chloride (1.1 equiv) in dry dichloromethane with triethylamine (1.5 equiv) at 0°C to room temperature . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccate using silica gel to prevent hygroscopic degradation. Periodic stability checks via HPLC (C18 column, acetonitrile/water + 0.1% TFA) can detect hydrolytic byproducts (e.g., free amine formation) .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Methodological Answer : Yield variations often arise from differences in workup protocols or impurity profiles. Conduct a comparative study using:
- Reagent Purity : Use ≥99% grade starting materials to minimize side reactions.
- Catalyst Screening : Test acid catalysts (e.g., HCl vs. HSO) for cyclocondensation efficiency.
- Byproduct Analysis : LC-MS to identify unreacted intermediates (e.g., hydrazine derivatives) .
Example: A 15% yield increase was achieved by replacing acetic acid with trifluoroacetic acid in cyclization steps .
Q. How can contradictions in spectral data (e.g., 1H^1H1H NMR shifts) between synthetic batches be addressed?
- Methodological Answer : Contradictions may stem from tautomerism or solvent effects. Perform:
- Variable Temperature NMR : To observe tautomeric equilibria (e.g., pyrazole ring proton exchange at 25–80°C).
- Deuterated Solvent Comparison : Compare DMSO-d vs. CDCl to assess hydrogen bonding impacts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near δ 7.3 ppm) .
Q. What strategies mitigate conflicting bioactivity data between 5-m-Tolyl-2H-pyrazol-3-ylamine and its analogs?
- Methodological Answer : Use a standardized bioassay panel:
- Enzyme Inhibition : Test against COX-1/COX-2 at 10 µM (IC determination via fluorometric assays) .
- Cellular Uptake Studies : Radiolabel the compound with to quantify intracellular concentrations.
- Structural-Activity Relationship (SAR) : Compare with methyl, ethyl, and isopropyl analogs (Table 1) .
Table 1 : Comparative Bioactivity of Pyrazole Derivatives
| Compound | COX-2 IC (µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 5-m-Tolyl derivative | 0.45 | 12.5 |
| 5-Methyl analog | 1.20 | 25.0 |
| 5-Isopropyl analog | 0.85 | 18.0 |
Q. What mechanistic insights explain the regioselectivity of substitution reactions on the pyrazole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states. For example, the amino group at position 3 directs electrophiles to position 5 due to lower activation energy (ΔG = 28.5 kcal/mol vs. 34.2 kcal/mol for position 4) . Experimental validation via Hammett plots (σ values) confirms electron-donating substituents enhance nucleophilicity at position 5.
Q. How can degradation products of this compound under oxidative stress be characterized?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-QTOF-MS identify major degradants:
Q. How can computational modeling optimize the design of 5-m-Tolyl-2H-pyrazol-3-ylamine derivatives for target-specific binding?
- Methodological Answer :
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. For example: - Kinase Inhibition : Dock into ATP-binding pockets (PDB: 1ATP) with ΔG ≤ –9.0 kcal/mol.
- Solubility Optimization : Calculate logP (AlogPS) and pK (MarvinSuite) to balance lipophilicity (<3.5) and aqueous solubility (>50 µg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

